Metacavir

Vue d'ensemble

Description

Le Métacavir est un analogue nucléosidique de la guanosine principalement utilisé comme agent antiviral. Il est particulièrement efficace contre le virus de l’hépatite B en inhibant la polymérase virale. Le Métacavir est connu pour sa forte barrière génétique à la résistance, ce qui en fait une option fiable pour le traitement à long terme de l’hépatite B chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Métacavir implique plusieurs étapes, à partir de la guanine. Les étapes clés comprennent la protection des groupes fonctionnels, l’activation sélective et les réactions de couplage. Une méthode courante implique l’utilisation d’un dérivé de guanine protégé, qui subit une série de réactions comprenant la glycosylation, la déprotection et la purification pour produire du Métacavir .

Méthodes de production industrielle

La production industrielle du Métacavir implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de techniques avancées telles que la cristallisation et la chromatographie pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Métacavir subit diverses réactions chimiques, notamment :

Oxydation : Le Métacavir peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du nucléoside.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification du Métacavir.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les bases sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et analogues de nucléosides modifiés, qui peuvent avoir des activités biologiques différentes .

Applications De Recherche Scientifique

Antiviral Efficacy

Metacavir is designed to inhibit HBV replication effectively. Preclinical studies have demonstrated its potent antiviral activity against HBV in various models:

- In Vitro Studies : this compound significantly inhibited the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines. It also reduced duck hepatitis B virus (DHBV) DNA levels in infected duck models, indicating its potential for clinical application in HBV treatment .

- In Vivo Studies : Animal studies involving Rhesus monkeys showed that this compound administration resulted in a high concentration of the drug in liver tissues, correlating with its antiviral effects. The no-observable-adverse-effect-level (NOAEL) was established at 50 mg/kg/day, suggesting a favorable safety margin for further clinical trials .

Mitochondrial Toxicity Assessment

A critical aspect of evaluating nucleoside analogues like this compound is their potential mitochondrial toxicity. Various studies have assessed this risk:

- Cell Culture Studies : In long-term cultures of HepG2 cells, this compound did not exhibit significant mitochondrial toxicity at concentrations up to 50 μM over 15 days. In contrast, other nucleoside analogues like zidovudine and dideoxycytidine showed detrimental effects on mitochondrial function .

- Animal Model Studies : Research using Himalayan marmots revealed that this compound administration did not significantly affect body weight or overall health compared to control groups. While some mitochondrial injuries were observed at higher doses (120 mg/kg), these were considered mild and reversible upon cessation of the drug .

Summary of Mitochondrial Toxicity Findings

| Study Type | Dose (mg/kg) | Observed Effects | Reversibility |

|---|---|---|---|

| Rhesus Monkeys | 40 | No significant mitochondrial injury | Yes |

| Rhesus Monkeys | 120 | Mild injuries in skeletal muscle and liver | Yes |

| HepG2 Cell Culture | Up to 50 | No deleterious effects on mitochondrial function | N/A |

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound:

- Safety and Dose-Range Study : A study registered under NCT02965859 aims to assess the safety and effectiveness of different doses of this compound enteric-coated capsules for chronic hepatitis B treatment. This trial is crucial for determining optimal dosing strategies and understanding the drug's therapeutic window .

- Long-Term Efficacy Studies : Ongoing research focuses on the long-term effects of this compound on liver function and overall health in patients with chronic HBV infection. Preliminary results suggest that this compound may provide a viable option for patients who are resistant to existing therapies .

Mécanisme D'action

Le Métacavir exerce ses effets antiviraux en inhibant la polymérase du virus de l’hépatite B. Il entre en compétition avec le substrat naturel désoxyguanosine triphosphate, inhibant ainsi l’amorçage de base, la transcription inverse du brin négatif à partir de l’ARN messager prégenomique et la synthèse du brin positif de l’ADN du VHB . Cette inhibition en plusieurs étapes empêche efficacement la réplication virale et réduit la charge virale chez les personnes infectées .

Comparaison Avec Des Composés Similaires

Composés similaires

Entecavir : Un autre analogue nucléosidique de la guanosine avec des propriétés antivirales similaires.

Lamivudine : Un analogue nucléosidique utilisé dans le traitement de l’hépatite B et du VIH.

Adefovir : Un médicament antiviral utilisé pour traiter l’hépatite B.

Unicité

Le Métacavir est unique en raison de sa forte barrière génétique à la résistance, ce qui le rend plus efficace pour le traitement à long terme que les autres analogues de nucléosides. Sa capacité à inhiber plusieurs étapes du processus de réplication virale contribue également à son efficacité .

Activité Biologique

Metacavir is a novel synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent against hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and safety profile, particularly concerning mitochondrial toxicity.

This compound functions as a deoxyguanosine analog, inhibiting the replication of HBV. It targets the viral polymerase, disrupting the viral life cycle by preventing the synthesis of viral DNA. The compound has demonstrated potent antiviral activity in both in vitro and in vivo studies. Specifically, it has been shown to significantly inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines and reduce levels of duck hepatitis B virus (DHBV) DNA in animal models .

Efficacy in Clinical Trials

Recent clinical trials have assessed the safety and efficacy of this compound in treating chronic HBV infections. A Phase 1 study indicated that this compound is well-tolerated and exhibits promising pharmacokinetics. Participants receiving this compound showed a significant decline in HBV DNA levels after four weeks of treatment, with some achieving undetectable levels .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | 4 weeks | Safety and Tolerability | Well-tolerated; no serious AEs |

| Phase 2 | Chronic HBV Patients | 12 weeks | Change in HBV DNA levels | Significant reduction observed |

| Ongoing | Chronic HBV Patients | TBD | Efficacy vs. standard therapy | Results pending |

Safety Profile and Mitochondrial Toxicity

Concerns regarding mitochondrial toxicity are paramount when evaluating nucleoside analogs. Preclinical studies conducted on Rhesus monkeys indicated that while this compound caused some mitochondrial injuries at high doses (120 mg/kg), these effects were reversible upon drug withdrawal. Notably, lower doses (40 mg/kg) did not exhibit significant mitochondrial dysfunction .

Table 2: Mitochondrial Toxicity Assessment of this compound

| Dose (mg/kg) | Observations | Reversibility |

|---|---|---|

| 40 | Mild mitochondrial injuries; no functional changes | Yes |

| 120 | Moderate injuries; decreased respiratory chain activity | Yes |

| AZT (50) | Significant toxicity observed | N/A |

Case Studies

-

Case Study: Efficacy in a Chronic HBV Patient

- A patient with chronic HBV was treated with this compound for 12 weeks. The patient exhibited a reduction in HBV DNA from 10^6 copies/mL to undetectable levels by week 8. The treatment was well-tolerated with no adverse events reported.

-

Case Study: Mitochondrial Function Monitoring

- In a separate study involving Rhesus monkeys, mitochondrial function was monitored during this compound treatment. Results indicated that while high doses led to observable mitochondrial injuries, these were resolved post-treatment, suggesting a favorable safety profile for clinical use.

Propriétés

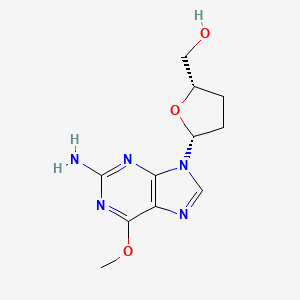

Numéro CAS |

120503-45-9 |

|---|---|

Formule moléculaire |

C11H15N5O3 |

Poids moléculaire |

265.27 g/mol |

Nom IUPAC |

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |

Clé InChI |

FJAOCNGVPLTSLD-NKWVEPMBSA-N |

SMILES |

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |

SMILES isomérique |

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N |

SMILES canonique |

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine metacavi |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.